molecular formula C11H11ClN2O2 B11762303 6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B11762303
M. Wt: 238.67 g/mol
InChI Key: KEVZGNRRWHEVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a heterocyclic compound that features a unique spiro structure. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an imidazo[1,5-a]pyridine precursor in the presence of a chlorinating agent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione stands out due to its unique combination of a spiro structure with an imidazo[1,5-a]pyridine core. This combination imparts specific reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

6-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione

InChI

InChI=1S/C11H11ClN2O2/c12-7-3-4-8-9(15)13-11(5-1-2-6-11)14(8)10(7)16/h3-4H,1-2,5-6H2,(H,13,15)

InChI Key

KEVZGNRRWHEVQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC(=O)C3=CC=C(C(=O)N23)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.